molecular formula C10H19NO3 B3153174 Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate CAS No. 753023-57-3

Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate

Cat. No.: B3153174
CAS No.: 753023-57-3
M. Wt: 201.26 g/mol
InChI Key: ZYKQKYDJZPJMEF-UHFFFAOYSA-N
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Description

Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate: is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.27 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-(2-hydroxyethyl)cyclopropylamine. The reaction is carried out under anhydrous conditions and in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate can undergo oxidation reactions, particularly at the hydroxyethyl group, forming corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reducing agents and conditions used.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of substituted carbamates with different functional groups.

Scientific Research Applications

Chemistry: Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate is used as a protecting group for amines in organic synthesis. It can be easily installed and removed under mild conditions, making it valuable in peptide synthesis .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions.

Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and prodrugs. Its stability and reactivity make it suitable for modifying pharmacokinetic properties of therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.

Mechanism of Action

The mechanism of action of tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active site residues, inhibiting enzyme activity. It can also undergo hydrolysis to release active intermediates that exert biological effects .

Comparison with Similar Compounds

Uniqueness: Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate is unique due to the presence of both the tert-butyl carbamate protecting group and the cyclopropyl ring. This combination imparts specific reactivity and stability, making it valuable in synthetic and biological applications.

Properties

IUPAC Name

tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-10(4-5-10)6-7-12/h12H,4-7H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKQKYDJZPJMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601183875
Record name 1,1-Dimethylethyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

753023-57-3
Record name 1,1-Dimethylethyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=753023-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate
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Synthesis routes and methods I

Procedure details

A solution of tert-butyl 1-(2-(tert-butyldimethylsilyloxy)ethyl)cyclopropylcarbamate (11.9 g, 37.8 mmol) and 3HF.TEA (22.0 g) in DCM (50 mL) was stirred at rt for 17 hrs. The mixture was concentrated and the residue was purified by silica gel column chromatography (0˜20% gradient elution EtOAc/petroleum ether) to afford tert-butyl 1-(2-hydroxyethyl)cyclopropylcarbamate (4.6 g, 60%) as a white solid.
Name
tert-butyl 1-(2-(tert-butyldimethylsilyloxy)ethyl)cyclopropylcarbamate
Quantity
11.9 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
22 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution in ethanol (112 mL) of the compound (16.3 g) obtained in step (3) above, 20% palladium hydroxide/carbon (3.25 g) was added and the mixture was stirred at 60° C. for 23 hours in a hydrogen atmosphere. After being cooled to room temperature, the reaction mixture was filtered through Celite (registered trademark). The filtrate was concentrated under reduced pressure to give tert-butyl[1-(2-hydroxyethyl)cyclopropyl]carbamate as a colorless solid (11.1 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step Two
Quantity
112 mL
Type
solvent
Reaction Step Two
Quantity
3.25 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate
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